molecular formula C13H15Cl2NO B14505864 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole CAS No. 63545-76-6

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14505864
CAS No.: 63545-76-6
M. Wt: 272.17 g/mol
InChI Key: YKKKIAVDMNPWHZ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetramethyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable precursor that provides the tetramethyl-substituted oxazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted phenyl derivatives .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

63545-76-6

Molecular Formula

C13H15Cl2NO

Molecular Weight

272.17 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3-oxazole

InChI

InChI=1S/C13H15Cl2NO/c1-12(2)13(3,4)17-11(16-12)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3

InChI Key

YKKKIAVDMNPWHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C)C

Origin of Product

United States

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